molecular formula C14H15NO B11890331 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

Cat. No.: B11890331
M. Wt: 213.27 g/mol
InChI Key: SERQLTLLVUKQFU-UHFFFAOYSA-N
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Description

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired furoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties.

Biological Activity

Structural Characteristics

The compound's structure includes ethyl and methyl substituents that may enhance its solubility and interaction with biological targets. The following table summarizes some structural features and biological activities of compounds related to 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline:

Compound Name Structural Features Biological Activity
5-Methylfuro[2,3-b]quinolineContains a methyl group at position 5Anticancer properties
6-Ethyl-1H-pyrrolo[3,4-b]quinolinePyrrole ring fused with quinolineAntimicrobial activity
7-Methoxyfuro[3,4-b]quinolineMethoxy substituent enhancing solubilityAntiplasmodial activity

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer effects. For instance, a study on a novel quinoline derivative (compound 91b1) demonstrated significant anticancer activity in vitro and in vivo, reducing tumor size in xenograft models by downregulating the gene Lumican, which is associated with tumorigenesis and cancer cell migration . Although direct studies on this compound are scarce, its structural similarities to these effective compounds suggest potential anticancer properties that warrant further investigation.

Antimalarial Activity

Furoquinoline derivatives have shown antiplasmodial properties against malaria. The mechanism often involves inhibition of specific enzymes or pathways critical for the survival of the malaria parasite. The potential for this compound to exhibit similar effects remains an area for future research .

Understanding the mechanism of action for compounds like this compound is crucial for elucidating their biological activity. Preliminary studies suggest that related compounds may interact with enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit kinases and other molecular targets that play significant roles in cancer progression .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

9-ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

InChI

InChI=1S/C14H15NO/c1-3-10-11-6-4-5-9(2)14(11)15-13-8-16-7-12(10)13/h4-6H,3,7-8H2,1-2H3

InChI Key

SERQLTLLVUKQFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2COCC2=NC3=C(C=CC=C13)C

Origin of Product

United States

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